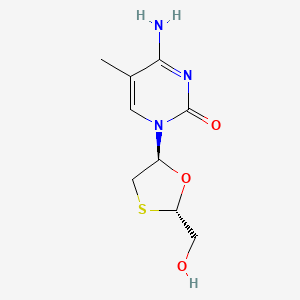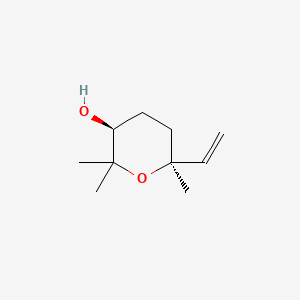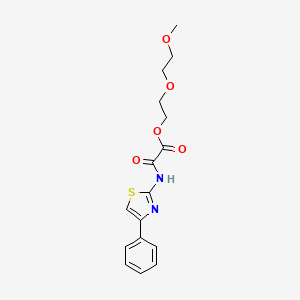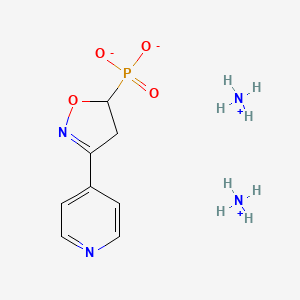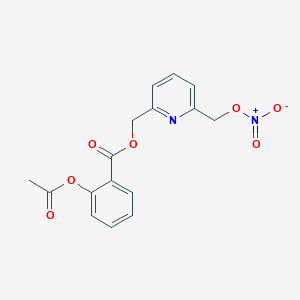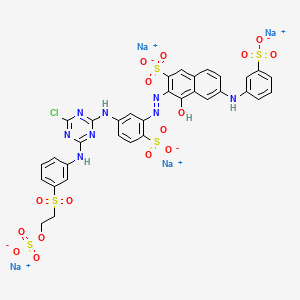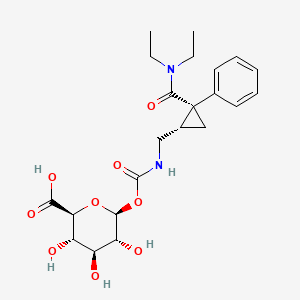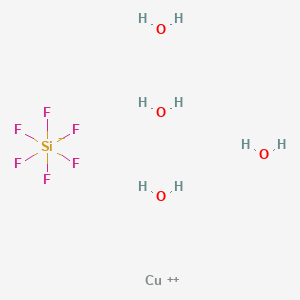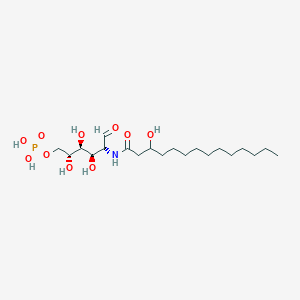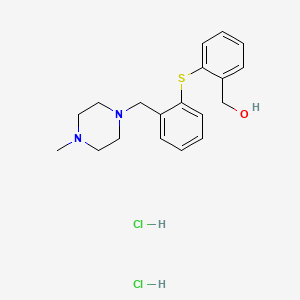
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride is a chemical compound with the molecular formula C19H24Cl2N2OS It is known for its unique structure, which includes a piperazine ring, a phenylthio group, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated aromatic compound.
Attachment of the Benzenemethanol Moiety: The final step involves the reaction of the intermediate compound with benzenemethanol under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1-piperazinyl)-1-(4-(phenylthio)phenyl)ethanone dihydrochloride
- 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
Uniqueness
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
93288-97-2 |
|---|---|
Molecular Formula |
C19H26Cl2N2OS |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[2-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]sulfanylphenyl]methanol;dihydrochloride |
InChI |
InChI=1S/C19H24N2OS.2ClH/c1-20-10-12-21(13-11-20)14-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)15-22;;/h2-9,22H,10-15H2,1H3;2*1H |
InChI Key |
CSIOLKISOSNXFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2SC3=CC=CC=C3CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


